molecular formula C15H21N7O B12269289 6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12269289
M. Wt: 315.37 g/mol
InChI Key: SMSGZUBYYCXTMU-UHFFFAOYSA-N
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Description

6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a methoxypyrimidinyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrimidine derivative with a methoxypyrimidinyl-substituted piperazine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it has been studied for its ability to inhibit certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both methoxypyrimidinyl and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21N7O

Molecular Weight

315.37 g/mol

IUPAC Name

6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C15H21N7O/c1-20(2)12-8-13(17-10-16-12)21-4-6-22(7-5-21)14-9-15(23-3)19-11-18-14/h8-11H,4-7H2,1-3H3

InChI Key

SMSGZUBYYCXTMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=CC(=NC=N3)OC

Origin of Product

United States

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